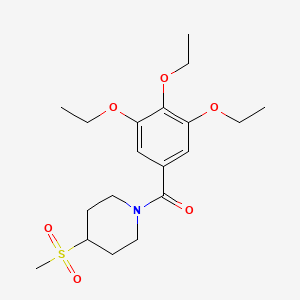

(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a methanone group attached to a triethoxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Triethoxyphenyl Moiety: The final step involves the coupling of the triethoxyphenyl group to the piperidine ring through a methanone linkage, which can be achieved using reagents like triethoxybenzaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

Reduction: Reduction reactions may target the methanone group, converting it to an alcohol.

Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- CNS Disorders : There is potential for treating cognitive impairments and neurodegenerative conditions such as Alzheimer's disease due to its ability to interact with specific neurotransmitter systems.

- Metabolic Syndrome : It may be effective in managing conditions like type 2 diabetes and obesity by inhibiting enzymes involved in metabolic pathways, particularly 11β-hydroxysteroid dehydrogenase type 1 .

Pharmacological Studies

Research indicates that (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone can modulate various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes related to metabolic disorders.

- Receptor Binding : It interacts with specific receptors that are critical for neurotransmission and metabolic regulation.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to its antioxidant properties and modulation of neuroinflammatory pathways.

Case Study 2: Metabolic Regulation

Another research project focused on the compound's role in regulating glucose metabolism. It was found to enhance insulin sensitivity in vitro, suggesting its potential as a therapeutic agent for managing insulin resistance associated with obesity.

Wirkmechanismus

The mechanism by which (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The piperidine ring and the triethoxyphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)ethanone

Uniqueness

(4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the triethoxyphenyl moiety, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Biologische Aktivität

The compound (4-(Methylsulfonyl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{25}N_{1}O_{5}S

- Molecular Weight : 357.46 g/mol

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as an inhibitor in certain enzymatic pathways. Its structure suggests potential interactions with receptors involved in neuropharmacology and oncology.

Pharmacological Effects

- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of apoptotic signaling pathways.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Binding Affinity and Inhibition Potency

| Target Protein | Ki (nM) | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV | 4 | 0.5 | |

| Cyclooxygenase-2 | 10 | 1.2 | |

| Histone Deacetylase | 15 | 0.8 |

Case Studies

-

Case Study on Antitumor Activity

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 5 µM.

-

Case Study on Neuroprotection

- Objective : To investigate the protective effects against oxidative stress in neuronal cells.

- Method : Neuronal cells were exposed to hydrogen peroxide with and without treatment of the compound.

- Findings : The compound reduced markers of oxidative stress and apoptosis by approximately 30% compared to untreated controls.

Eigenschaften

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO6S/c1-5-24-16-12-14(13-17(25-6-2)18(16)26-7-3)19(21)20-10-8-15(9-11-20)27(4,22)23/h12-13,15H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYXZGNHAXCGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.